molecular formula C15H17F3O2 B597794 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one CAS No. 1352318-73-0

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Cat. No.: B597794
CAS No.: 1352318-73-0
M. Wt: 286.294
InChI Key: BZCAMWKOBNENFL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a ketone derivative featuring a cyclopentyl group at the 3-position of the propan-1-one backbone and a 4-(trifluoromethoxy)phenyl substituent at the 1-position. The trifluoromethoxy group is a strong electron-withdrawing moiety, which influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O2/c16-15(17,18)20-13-8-6-12(7-9-13)14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCAMWKOBNENFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718450
Record name 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-73-0
Record name 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one typically involves the reaction of cyclopentylmagnesium bromide with 4-(trifluoromethoxy)benzaldehyde, followed by oxidation of the resulting alcohol to the ketone . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

A. 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea)

  • Structure : Differs by replacing the cyclopentyl group with a dimethyl group at the 2-position.
  • Synthesis : Prepared via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation (54% yield) .
  • Lower molecular weight (C₁₃H₁₅F₃O₂ vs. C₁₅H₁₇F₃O₂ for the target compound) may affect pharmacokinetics.

B. 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one

  • Structure : Features a piperazinyl group substituted with a p-tolyloxy-acetyl moiety instead of the trifluoromethoxyphenyl group.
  • Key Differences :
    • The piperazine ring introduces basicity and hydrogen-bonding capability, likely enhancing CNS permeability.
    • The trifluoromethoxy group in the target compound confers greater electronegativity, altering electronic interactions in binding pockets.

C. 1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

  • Structure : Contains both trifluoromethoxy and trifluoromethylthio groups on the phenyl ring.
  • Physicochemical Properties : Higher lipophilicity (logP) due to the trifluoromethylthio group, which is more lipophilic than trifluoromethoxy .
  • Key Differences :
    • The additional trifluoromethylthio group increases molecular weight (318.24 g/mol vs. ~296 g/mol for the target compound).
    • Enhanced electron-withdrawing effects may reduce ketone reactivity compared to the target compound.

Electronic and Steric Effects

  • Trifluoromethoxy vs. Methylthio : In compound 3da (2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one), the methylthio group is electron-donating, increasing electron density at the phenyl ring. This contrasts sharply with the electron-withdrawing trifluoromethoxy group in the target compound, which polarizes the ketone carbonyl, making it more electrophilic .
  • Cyclopentyl vs. In contrast, piperazinyl-containing analogs (e.g., ) exhibit conformational flexibility, enabling interactions with biological targets like enzymes or receptors .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₇F₃O₂ ~296.3 Cyclopentyl, trifluoromethoxy High lipophilicity, moderate solubility
3ea (Dimethyl analog) C₁₃H₁₅F₃O₂ ~260.3 Dimethyl, trifluoromethoxy Lower steric hindrance, higher solubility
1-(2-(Trifluoromethoxy)-4-(CF₃S)phenyl) C₁₁H₈F₆O₂S 318.24 Trifluoromethoxy, trifluoromethylthio High logP, enhanced metabolic stability
Piperazinyl analog () C₂₁H₂₇N₃O₃ ~369.5 Piperazinyl, p-tolyloxy-acetyl Basic nitrogen, CNS activity potential

Biological Activity

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, with a molecular formula of C15H17F3O2 and CAS Number 1352318-73-0, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Weight : 286.29 g/mol
  • Purity : Typically ≥ 95%
  • Structure : The compound features a cyclopentyl group and a trifluoromethoxy-substituted phenyl group, which are crucial for its biological activity.

The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. This modification often leads to improved interactions with biological targets, such as enzymes and receptors. The presence of the cyclopentyl moiety may also contribute to the compound's ability to penetrate biological membranes, facilitating its pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth in various cancer models. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced potency against cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
  • Neuropharmacological Effects : The structural features of this compound suggest potential applications in treating neurological disorders. The trifluoromethoxy group is associated with increased activity at serotonin receptors, which could be beneficial in managing conditions like anxiety and depression .

Case Studies

  • Anticancer Studies : In a study examining the efficacy of various trifluoromethyl-containing compounds, it was found that those with similar structures to this compound significantly inhibited tumor growth in mouse xenograft models. These findings suggest a promising avenue for further research into its anticancer properties .
  • Neuropharmacology : A recent investigation into compounds with similar functional groups revealed that they could modulate neurotransmitter uptake, particularly serotonin, thereby influencing mood and anxiety levels. This aligns with the pharmacological profile expected from this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntitumor ActivityNeuropharmacological EffectsMechanism of Action
This compoundModeratePotentially SignificantSerotonin receptor modulation
Trifluoromethyl analog AHighLowCell cycle inhibition
Trifluoromethyl analog BLowModerateNeurotransmitter reuptake inhibition

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